molecular formula C27H24N4S B2999078 (E)-3-(4-benzhydrylpiperazin-1-yl)-2-(benzo[d]thiazol-2-yl)acrylonitrile CAS No. 573931-86-9

(E)-3-(4-benzhydrylpiperazin-1-yl)-2-(benzo[d]thiazol-2-yl)acrylonitrile

Cat. No.: B2999078
CAS No.: 573931-86-9
M. Wt: 436.58
InChI Key: TYBPNCIJZWTMRT-BSYVCWPDSA-N
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Description

(E)-3-(4-Benzhydrylpiperazin-1-yl)-2-(benzo[d]thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a benzo[d]thiazole core linked to a benzhydrylpiperazine moiety via an α,β-unsaturated nitrile group. The compound belongs to a broader class of (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles, which are characterized by their planar, conjugated systems and electron-deficient acrylonitrile groups. These structural attributes facilitate applications in medicinal chemistry (e.g., enzyme inhibition, anticancer activity) and materials science (e.g., fluorescent probes) .

Properties

IUPAC Name

(E)-3-(4-benzhydrylpiperazin-1-yl)-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4S/c28-19-23(27-29-24-13-7-8-14-25(24)32-27)20-30-15-17-31(18-16-30)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,20,26H,15-18H2/b23-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBPNCIJZWTMRT-BSYVCWPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C2=NC3=CC=CC=C3S2)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-benzhydrylpiperazin-1-yl)-2-(benzo[d]thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzhydrylpiperazine intermediate, which is then reacted with benzo[d]thiazole derivatives. The final step involves the introduction of the acrylonitrile group through a condensation reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-benzhydrylpiperazin-1-yl)-2-(benzo[d]thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(E)-3-(4-benzhydrylpiperazin-1-yl)-2-(benzo[d]thiazol-2-yl)acrylonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-benzhydrylpiperazin-1-yl)-2-(benzo[d]thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., pyridinyl) enhance acetylcholinesterase inhibitory activity, while electron-donating groups (e.g., 3,4,5-trimethoxyphenyl) improve anticancer potency .

Anticancer Activity

Compound 15, featuring a 3,4,5-trimethoxyphenyl substituent, exhibits broad-spectrum anticancer activity (94% inhibition across 60 cancer cell lines) with an average GI₅₀ of 1.2 µM . The benzhydrylpiperazine group in the target compound may confer distinct mechanistic effects, possibly targeting kinase or GPCR pathways.

Antibacterial and Antifungal Activity

Compound 10a (4-hydroxyphenyl substituent) exhibits selective activity against Staphylococcus aureus, while 3b (pyrimidine-dione derivative) shows activity against Corynebacterium xerosis .

Thermal Stability

Melting points for analogues range from 138–193°C, with higher values observed for halogenated or bulky substituents (e.g., 7g: 185–187°C; 7j: 191–193°C) . The target compound’s benzhydrylpiperazine group may lower melting points due to reduced crystallinity.

Structural and Crystallographic Insights

The crystal structure of (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile reveals a planar geometry stabilized by π-π stacking and intramolecular charge transfer .

Biological Activity

(E)-3-(4-benzhydrylpiperazin-1-yl)-2-(benzo[d]thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.

1. Structural Overview

The compound consists of a benzhydrylpiperazine moiety linked to a benzo[d]thiazole group via an acrylonitrile functional group. This unique structure is believed to contribute to its diverse biological activities.

Antipsychotic Activity

Research indicates that compounds with similar structural characteristics exhibit significant antipsychotic effects. For instance, benzodiazepine derivatives have shown efficacy in treating psychotic disorders by modulating neurotransmitter systems, particularly in the central nervous system (CNS) . The presence of the piperazine ring is often associated with enhanced receptor binding affinity, which may translate into therapeutic benefits.

Anticonvulsant Effects

Compounds related to this structure have been evaluated for anticonvulsant properties. Studies suggest that modifications to the piperazine and thiazole components can enhance efficacy against seizures . The mechanism often involves interaction with GABA receptors, which are crucial for neuronal excitability control.

Anticancer Potential

Recent investigations into the anticancer properties of related compounds indicate that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The thiazole moiety is particularly noted for its role in enhancing cytotoxicity against cancer cells.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural modifications:

Structural FeatureModificationEffect on Activity
Piperazine Ring Substitution on nitrogenAlters receptor affinity
Thiazole Group Positioning and substituentsEnhances cytotoxicity
Acrylonitrile Linkage Chain length variationModulates lipophilicity and bioavailability

Study 1: Antipsychotic Efficacy

A study conducted on a series of benzhydryl derivatives demonstrated that modifications at the para position of the piperazine significantly increased binding affinity at dopamine receptors, correlating with improved antipsychotic activity .

Study 2: Anticonvulsant Activity

In another investigation, compounds similar to this compound were tested in animal models for their anticonvulsant effects. Results indicated that specific substitutions led to a greater reduction in seizure frequency compared to standard treatments .

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that it may involve:

  • Modulation of neurotransmitter systems (e.g., GABAergic and dopaminergic pathways).
  • Interaction with ion channels, leading to altered neuronal excitability.
  • Induction of apoptotic pathways in cancer cells through mitochondrial dysfunction.

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